N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide
Description
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety.
Pyrimidine-based sulfonamides are of significant interest in medicinal chemistry due to their versatility in targeting enzymes such as kinases, carbonic anhydrases, and antimicrobial agents. The pyrrolidin-1-yl group may enhance solubility or modulate steric interactions, while the phenoxybenzene sulfonamide moiety could influence binding affinity through aromatic stacking or hydrogen bonding .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3S/c1-20-19-26(32-17-5-6-18-32)30-27(28-20)29-21-9-11-22(12-10-21)31-36(33,34)25-15-13-24(14-16-25)35-23-7-3-2-4-8-23/h2-4,7-16,19,31H,5-6,17-18H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOGMZAGKCUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with aromatic C-nucleophiles in the presence of trifluoroacetic acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
The phenoxy group in the target compound is bulkier and more lipophilic than methoxy or fluoro substituents, which could affect membrane permeability .
The pyrrolidin-1-yl group’s steric bulk may hinder binding in tightly packed enzymatic pockets compared to smaller substituents like ethylamino .
Hydrogen-Bonding and Conformation: Pyrimidine derivatives with methoxy or fluorophenyl groups (e.g., ) exhibit intramolecular hydrogen bonds that stabilize specific conformations, influencing biological activity. The target compound’s phenoxy group may participate in similar interactions .
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide, also referred to by its CAS number 923132-46-1, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H27N5O2S, with a molecular weight of 417.5 g/mol. The compound features a pyrimidine ring, a pyrrolidine group, and a sulfonamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N5O2S |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 923132-46-1 |
This compound acts primarily as an enzyme inhibitor. Its interaction with specific molecular targets, such as the vanilloid receptor 1 and insulin-like growth factor 1 receptor, suggests potential roles in modulating pain pathways and cell proliferation.
Case Studies
A notable study investigated the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that certain compounds reduced perfusion pressure in a time-dependent manner, suggesting potential therapeutic applications in managing cardiovascular conditions .
Another study focused on the anticancer activity of related compounds, demonstrating significant inhibition of tumor growth in preclinical assays through mechanisms involving Src kinase inhibition .
Pharmacokinetics
Understanding the pharmacokinetic profile of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene sulfonamide is crucial for evaluating its therapeutic potential. Preliminary computational studies suggest favorable absorption characteristics and low plasma protein binding rates, indicating rapid distribution and elimination from the body .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
